N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group. The acetamide moiety is further functionalized via a sulfanyl bridge to a tetrahydroquinoline scaffold bearing cyano, ethyl, and dimethyl substituents (Figure 1). Its synthesis likely involves multi-step nucleophilic substitutions and cyclization reactions, as inferred from analogous compounds .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2S2/c1-4-15-16(11-26)22(27-17-9-24(2,3)10-18(31)20(15)17)33-12-19(32)28-23-29-21(34-30-23)13-5-7-14(25)8-6-13/h5-8H,4,9-10,12H2,1-3H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHANSECFMLEKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under acidic conditions.
Synthesis of the Quinoline Derivative: The quinoline derivative can be synthesized through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the quinoline derivative using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiadiazole or quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and quinoline derivatives exhibit anticancer properties. For instance, studies have shown that related thiadiazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) with IC50 values indicating significant potency . The unique structure of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide may enhance its efficacy against specific tumor types.
Antiviral Properties
The antiviral potential of thiadiazole derivatives has been explored in various studies. For example, certain 1,3,4-thiadiazole compounds have demonstrated activity against tobacco mosaic virus (TMV), suggesting that similar derivatives could possess antiviral properties . This compound's structural features may contribute to its effectiveness against viral pathogens.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activities . Given the structural similarities, this compound could be a candidate for further exploration in antimicrobial research.
Case Studies and Research Findings
Research has documented various case studies highlighting the efficacy of related compounds in clinical and laboratory settings:
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its hybrid architecture combining 1,2,4-thiadiazole and tetrahydroquinoline moieties. Key comparisons include:
Key Observations :
- The cyano group in the target compound and ’s derivative may facilitate hydrogen bonding, unlike methoxy or methyl groups in and .
Computational and Analytical Insights
- Molecular Docking : AutoDock4 () was used in to predict binding modes with COX-2. Similar approaches could validate the target compound’s interactions with therapeutic targets .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via multi-step protocols involving:
- Thiadiazole core formation : Reacting 4-chlorophenyl-substituted thiosemicarbazides with chloroacetic acid derivatives under reflux conditions (e.g., dioxane, triethylamine as a base) .
- Sulfanyl-acetamide coupling : Introducing the tetrahydroquinoline-sulfanyl moiety via nucleophilic substitution, using catalysts like DMF or EtOH for improved yield .
- Purity optimization : Recrystallization from ethanol-DMF mixtures (3:1 ratio) removes unreacted intermediates .
Q. How should researchers characterize the compound’s structural integrity?
Use a combination of:
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline and thiadiazole moieties (e.g., compare with analogous structures in ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₂₅H₂₂ClN₅O₂S₂; theoretical 555.08 g/mol).
- NMR (¹H/¹³C) : Assign peaks using PubChem’s predicted shifts for similar thiadiazole-acetamide derivatives .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory efficacy data in in vivo models?
- Variable substituent analysis : Compare anti-inflammatory activity of the 4-chlorophenyl (current compound) vs. 4-methoxyphenyl (analog in ).
- Dose-response profiling : Test efficacy in formalin-induced edema models (rat paw edema) at 10–100 mg/kg doses to identify therapeutic windows .
- Mechanistic contradictions : Use kinase inhibition assays (e.g., JAK/STAT pathways) to clarify if activity stems from thiadiazole or tetrahydroquinoline motifs .
Q. What experimental designs minimize bias in assessing pharmacokinetic properties?
- ADME profiling :
- Absorption : Parallel artificial membrane permeability assay (PAMPA) at pH 7.4 .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for CYP450-mediated degradation .
Q. How can researchers address stability issues under physiological conditions?
- pH-dependent degradation : Perform accelerated stability testing (25°C/60% RH) in buffers (pH 1.2–7.4) for 14 days .
- Light sensitivity : Store solutions in amber vials; monitor photodegradation via UV-Vis spectroscopy (λ = 270 nm, thiadiazole absorbance) .
- Excipient compatibility : Test with cyclodextrins or PEG-400 to enhance aqueous solubility and shelf life .
Data Contradiction Analysis
Q. Why do in vitro and in vivo toxicity profiles conflict for this compound?
- Species-specific metabolism : Rat liver microsomes may detoxify metabolites more efficiently than human hepatocytes .
- Bioavailability factors : Low oral absorption in rodents (e.g., <20% bioavailability) might mask cytotoxicity observed in cell lines .
- Mitigation : Cross-validate using organ-on-chip models or 3D spheroids to bridge in vitro-in vivo gaps .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
